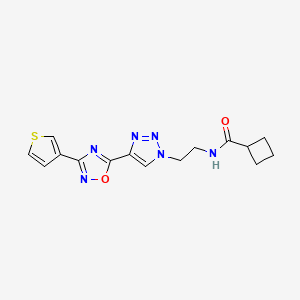
3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione, also known as PD 153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to study the mechanism of action of EGFR and its role in cancer development.
Scientific Research Applications
Synthesis and Molecular Structure
The synthesis of 3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4(1H,3H)-dione and its analogs is a critical area of research, particularly for the development of potent broad-spectrum antibacterial agents. These compounds, including closely related structures, have been synthesized and characterized to evaluate their efficacy against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). Techniques such as multinuclear NMR spectroscopy and X-ray crystallography have been employed to unambiguously establish their molecular structures, highlighting the role of cyclopropyl and methoxy groups in their antibacterial activity (Hashimoto et al., 2007).
Crystal and Molecular Structure Analysis
The structural elucidation of quinazoline derivatives through crystallographic studies is fundamental in understanding their chemical behavior and potential applications. For instance, the investigation of various methoxy-phenyl substituted tetrahydroquinolines provides insights into their chemical properties and reactivity. Such studies contribute to the broader application of quinazoline derivatives in medicinal chemistry and drug design (Kharchenko et al., 1987).
Chemical Reactivity and Transformation
Research into the reactivity and transformation of quinazoline derivatives unveils their potential in synthesizing complex molecules. Cyclopropa[c]benzofuran systems, for example, are synthesized from benzofuranol derivatives through a series of chemical transformations, including ultraviolet irradiation-induced cyclopropane ring introduction. These processes are crucial for creating structurally diverse molecules with potential biological activities (Brown et al., 1982).
Novel Synthesis Methods
The development of new synthetic methodologies for quinazoline derivatives is a significant research area. For example, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate via a series of reactions including acyl-chlorination and cyclopropylamine replacement highlights innovative approaches to synthesizing pharmacologically relevant compounds (Liu Zhe, 2001).
properties
IUPAC Name |
3-cyclopropyl-7-methoxy-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-11-7-9(18-2)5-6-10(11)12(16)15(13(14)17)8-3-4-8/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHQLQLCZIPJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C(=O)N(C1=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2730336.png)

![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2730340.png)
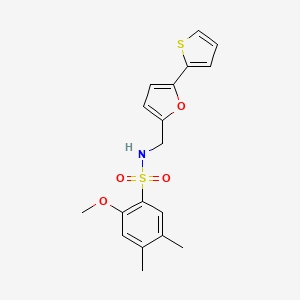
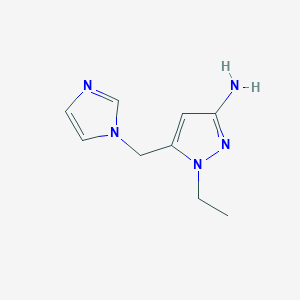
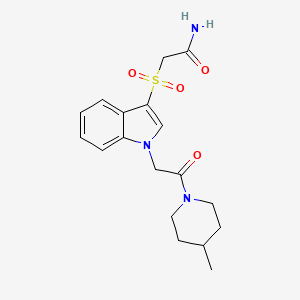
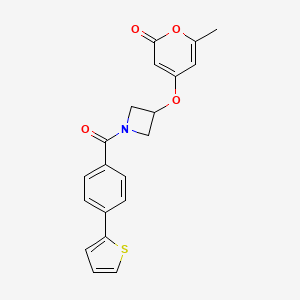
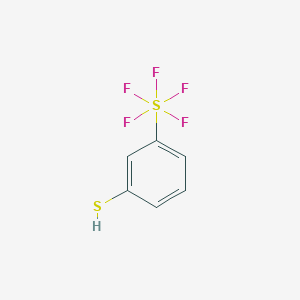

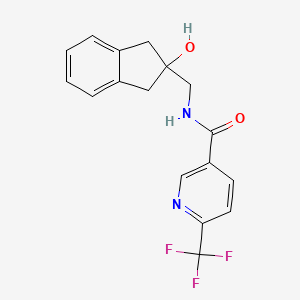
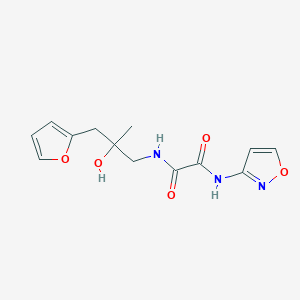
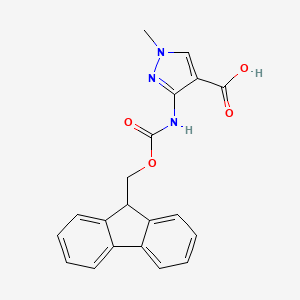
![N-(5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2730357.png)
